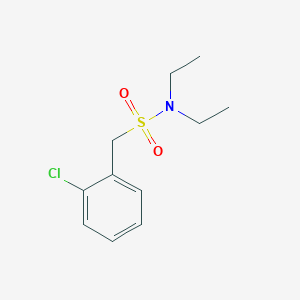
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
描述
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an anti-cancer and anti-leishmanial drug. It is a small molecule with a molecular weight of 407.98 g/mol and is soluble in organic solvents like ethanol, methanol, and DMSO.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide involves its interaction with cell membranes. It is known to accumulate in the cell membrane, leading to changes in its structure and function. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the activity of enzymes like PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. In leishmanial parasites, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide targets the cell membrane, leading to the loss of membrane integrity and eventual death of the parasite.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the growth of leishmanial parasites, leading to their death. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
实验室实验的优点和局限性
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is also soluble in organic solvents, making it easy to prepare solutions of different concentrations. However, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has some limitations for lab experiments. It is not water-soluble, which limits its use in experiments involving aqueous solutions. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has a short half-life, which limits its use in long-term experiments.
未来方向
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has potential future directions in various scientific research applications. It can be used in the development of new anti-cancer and anti-leishmanial drugs. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide can be used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis. Future research can also focus on the development of new synthesis methods for 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, which can improve its yield and purity.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is a small molecule with potential applications in various scientific research fields. It has been shown to have anti-cancer and anti-leishmanial properties, and can also be used in the treatment of other diseases. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide's mechanism of action involves its interaction with cell membranes, leading to changes in their structure and function. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has advantages and limitations for lab experiments, and future research can focus on its development and application in new scientific fields.
科学研究应用
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in various scientific research applications, including anti-cancer and anti-leishmanial studies. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the growth of leishmanial parasites by targeting their cell membrane, leading to their death. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis.
属性
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDBZWMNMYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)
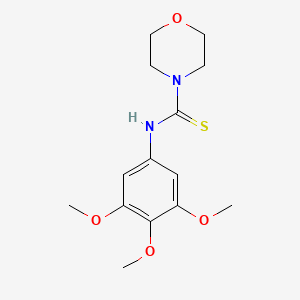
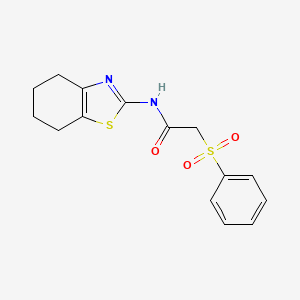

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)
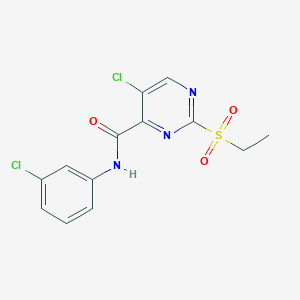

![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)
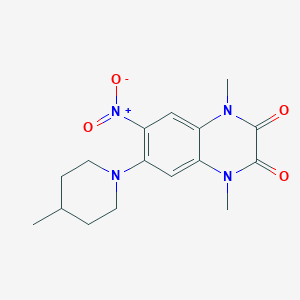
![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)
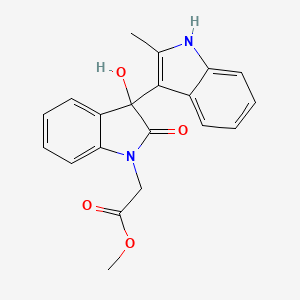
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)